

Application Notes and Protocols for DNA Fingerprinting in Forensic Science

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Introduction

DNA fingerprinting, also known as DNA profiling, has revolutionized forensic science by providing a highly accurate method for identifying individuals based on their unique genetic makeup.[1][2] This powerful tool analyzes specific regions of **Deoxyribonucleic Acid** (DNA) that vary between people.[1] Since its development by Sir Alec Jeffreys in 1984, DNA fingerprinting has become an indispensable technique in criminal investigations, paternity testing, and disaster victim identification.[1] Forensic DNA analysis can link suspects to crime scenes, exonerate the wrongly accused, and identify human remains.[3][4] The process involves the collection of biological evidence from a crime scene, followed by laboratory analysis to generate a DNA profile that can be compared to reference samples.[3][5]

This document provides detailed application notes and protocols for the key techniques used in forensic DNA fingerprinting, designed for researchers, scientists, and professionals in related fields.

Key Techniques in Forensic DNA Fingerprinting

The primary methods used for DNA fingerprinting in forensic science have evolved over time, with each offering distinct advantages in terms of sensitivity and discriminatory power. The main techniques include Restriction Fragment Length Polymorphism (RFLP), Polymerase

Chain Reaction (PCR)-based methods, particularly Short Tandem Repeat (STR) analysis, and Mitochondrial DNA (mtDNA) analysis.[3]

Restriction Fragment Length Polymorphism (RFLP)

RFLP was one of the first techniques used for DNA fingerprinting.[6] It relies on variations in the length of DNA fragments generated by cutting DNA with restriction enzymes.[7] While largely superseded by more modern techniques, understanding RFLP is important for its historical significance and foundational principles.

Polymerase Chain Reaction (PCR) and Short Tandem Repeat (STR) Analysis

PCR is a technique that allows for the amplification of specific DNA sequences, enabling the analysis of minute or degraded samples.[8][9] This has been a significant advancement in forensic science.[8] The most common PCR-based method used today is STR analysis.[10] STRs are short, repeated segments of DNA that vary in length between individuals.[10][11] Forensic scientists analyze a standardized set of STR loci to create a unique genetic profile.[11][12] In the United States, the Combined DNA Index System (CODIS) uses a core set of STR loci for DNA databases.[13][14]

Mitochondrial DNA (mtDNA) Analysis

Mitochondrial DNA is inherited maternally and is present in higher copy numbers in cells compared to nuclear DNA.[15] This makes mtDNA analysis particularly useful for samples where nuclear DNA is scarce or degraded, such as in old bones, teeth, and hair shafts.[15][16] Analysis typically involves sequencing the hypervariable regions (HV1 and HV2) of the mitochondrial genome.[17][18]

Quantitative Data in Forensic DNA Analysis

The reliability of DNA fingerprinting is underpinned by statistical analysis. Key quantitative metrics include the sensitivity of the techniques, their success rates on different sample types, and the statistical probability of a random match.

Sensitivity and Success Rates of DNA Profiling Techniques

The amount of DNA required for a successful analysis varies between techniques. Modern PCR-based methods are significantly more sensitive than the older RFLP method. The success rate of obtaining a usable DNA profile is also dependent on the type and condition of the biological sample.

Technique	Minimum DNA Input (approximate)	Sample Types	Success Rate
RFLP	10-50 ng	High-quality DNA from blood, semen	Lower, especially with degraded samples
STR Analysis (PCR)	0.125 ng (125 pg) or less	Blood, semen, saliva, hair, touch DNA	High, even with degraded or low-quantity samples. Success rates vary by sample type: Wearable items (e.g., hats, gloves) can have a success rate as high as 76%, while items like packaging may have a lower success rate of around 54%. [19]
Mitochondrial DNA Analysis	As low as 2000 copies of mtDNA	Hairs, bones, teeth, degraded remains	Can be successful when nuclear DNA analysis fails. Next-generation sequencing (NGS) has significantly increased the success rate to approximately 90% for recovering full control region data from questioned samples. [20]

CODIS Core Short Tandem Repeat (STR) Loci

The CODIS database utilizes a standardized set of STR loci to ensure consistency and comparability of DNA profiles across different laboratories. As of 2017, the core loci were expanded to 20.[\[5\]](#)[\[13\]](#)

Locus	Chromosomal Location	Number of Alleles (Observed in a study of 41 populations)
CSF1PO	5q33.3	10
D3S1358	3p21.31	11
D5S818	5q23.2	11
D7S820	7q21.11	13
D8S1179	8q24.13	12
D13S317	13q31.1	10
D16S539	16q24.1	11
D18S51	18q21.33	19
D21S11	21q21.1	23
FGA	4q28	28
TH01	11p15.5	9
TPOX	2p25.3	9
vWA	12p13.31	13
D1S1656	1q42	13
D2S441	2p14	12
D2S1338	2q35	14
D10S1248	10q26.3	11
D12S391	12p13.1	14
D19S433	19q12	15
D22S1045	22q12.3	10

Data on the number of alleles is based on population studies and can vary.[\[11\]](#)

Random Match Probability (RMP)

The Random Match Probability is a statistic that estimates the likelihood of a DNA profile matching an unrelated individual by chance.^{[6][21]} It is calculated by multiplying the frequencies of the individual alleles at each locus in a given population.^{[6][21]} The use of multiple loci results in extremely low RMPs, often in the order of one in a quadrillion or more, making DNA evidence highly compelling.^[21]

Experimental Protocols

The following section provides detailed protocols for the key experimental workflows in forensic DNA fingerprinting.

DNA Extraction

The initial step in any DNA analysis is the extraction of DNA from the biological sample. The choice of method depends on the sample type and the quantity of DNA expected.

This method is rapid and uses a chelating resin to bind metal ions that can inhibit PCR.

- **Sample Preparation:** A small cutting of the bloodstain (approx. 3x3 mm) or 3-10 µl of liquid blood is placed in a 1.5 ml microcentrifuge tube.^{[8][12]}
- **Lysis of Red Blood Cells:** Add 1 ml of sterile deionized water to the tube, vortex briefly, and incubate for 15-30 minutes at room temperature. This step lyses red blood cells and helps remove heme, a PCR inhibitor.^{[8][12]}
- **Pelleting Cellular Debris:** Centrifuge at 10,000-15,000 x g for 3 minutes.^{[8][12]}
- **Removal of Supernatant:** Carefully remove and discard all but 20-30 µl of the supernatant, leaving the cell pellet and substrate in the tube.^{[8][12]}
- **Chelex® 100 Addition:** Add 200 µl of a 5% Chelex® 100 suspension to the tube.^[12]
- **Protein Digestion:** Add 2 µl of Proteinase K (10 mg/ml).^[12]
- **Incubation:** Incubate at 56°C for a minimum of 30 minutes (up to 90 minutes).^[12]

- Heat Inactivation and DNA Denaturation: Vortex vigorously and then heat at 100°C for 8 minutes in a heat block.[\[8\]](#)[\[12\]](#)
- Final Centrifugation: Vortex again and centrifuge at 10,000-15,000 x g for 3 minutes.[\[8\]](#)[\[12\]](#)
- Supernatant Collection: The supernatant, which contains the DNA, is carefully transferred to a new tube for quantification.

This is a more traditional method that yields high-quality DNA.

- Cell Lysis: To 10 ml of whole blood, add 30 ml of lysis buffer (e.g., containing NH₄Cl, KHCO₃, EDTA) and incubate on ice for 30 minutes. Centrifuge to pellet the white blood cells.[\[22\]](#)
- Protein Digestion: Resuspend the pellet in a buffer containing SDS and Proteinase K and incubate overnight at 37°C.[\[22\]](#)
- Phenol-Chloroform Extraction: Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) and mix thoroughly. Centrifuge to separate the aqueous and organic phases.[\[22\]](#)
- DNA Precipitation: Transfer the upper aqueous phase to a new tube and precipitate the DNA by adding sodium acetate and cold isopropanol or ethanol.[\[22\]](#)
- Washing and Resuspension: The DNA pellet is washed with 70% ethanol, air-dried, and resuspended in a suitable buffer (e.g., TE buffer).[\[22\]](#)

This protocol is crucial for separating sperm cells from epithelial cells in sexual assault evidence.

- Epithelial Cell Lysis: The sample (e.g., a vaginal swab) is incubated in a buffer containing SDS and Proteinase K to lyse the epithelial cells.[\[3\]](#)
- Separation of Sperm and Epithelial Fractions: The mixture is centrifuged to pellet the sperm cells. The supernatant, containing the epithelial cell DNA (female fraction), is removed and processed separately.[\[3\]](#)

- **Sperm Cell Lysis:** The sperm pellet is washed and then incubated in a buffer containing a reducing agent like dithiothreitol (DTT) in addition to SDS and Proteinase K to break down the resilient sperm heads.[\[9\]](#)
- **DNA Extraction:** DNA is then extracted from both the epithelial and sperm fractions, typically using an organic extraction method.

DNA Quantification

It is essential to quantify the amount of DNA extracted to ensure the optimal amount is used for subsequent amplification. Real-time PCR-based kits like the Quantifiler™ Duo DNA Quantification Kit are commonly used.[\[23\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)

- **Reaction Setup:** A reaction mix is prepared containing the Quantifiler™ Duo PCR Reaction Mix, Quantifiler™ Duo Primer Mix, and the DNA extract.[\[23\]](#)
- **Real-Time PCR:** The reaction is run on a real-time PCR instrument (e.g., Applied Biosystems™ 7500).[\[23\]](#) The instrument monitors the amplification of a human-specific and a human male-specific DNA target in real-time.[\[23\]](#)[\[24\]](#)
- **Data Analysis:** The software calculates the DNA concentration based on a standard curve. This allows for the determination of the total human DNA and the amount of male DNA present.[\[23\]](#)

PCR Amplification of STR Loci

The quantified DNA is then used as a template to amplify the core STR loci using commercially available kits such as the PowerPlex® Fusion 6C System.[\[7\]](#)[\[10\]](#)[\[28\]](#)[\[29\]](#)[\[30\]](#)

- **Reaction Setup:** A PCR reaction is set up containing the DNA extract, the PowerPlex® Fusion 6C 5X Master Mix, and the PowerPlex® Fusion 6C 10X Primer Pair Mix.[\[7\]](#)
- **Thermal Cycling:** The reaction is placed in a thermal cycler and subjected to a series of temperature cycles to amplify the STR loci. A typical protocol might involve:
 - Initial denaturation at 95°C for 2 minutes.
 - 25-30 cycles of:

- Denaturation at 94°C for 30 seconds.
- Annealing at 60°C for 2 minutes.
- Extension at 72°C for 1 minute.
- Final extension at 72°C for 10 minutes.
- Amplified Product: The result is a solution containing millions of copies of the targeted STR fragments.

Separation and Detection of STR Alleles

The amplified STR fragments are separated by size and detected to create a DNA profile.

Capillary electrophoresis is the standard method for this step.[\[31\]](#)[\[32\]](#)[\[33\]](#)

- Sample Preparation: The amplified DNA is mixed with a size standard and formamide.
- Capillary Electrophoresis: The mixture is injected into a capillary filled with a polymer matrix in a genetic analyzer (e.g., Applied Biosystems® 3130xl).[\[31\]](#)[\[33\]](#)[\[34\]](#)[\[35\]](#) An electric field is applied, causing the negatively charged DNA fragments to migrate through the polymer. Smaller fragments move faster than larger ones.
- Detection: A laser excites fluorescent dyes attached to the primers, and a detector records the emitted light.
- Data Analysis: The software generates an electropherogram, which displays a series of peaks corresponding to the different STR alleles. The size standard allows for the accurate determination of the length of each fragment and, therefore, the number of repeats in each STR allele.

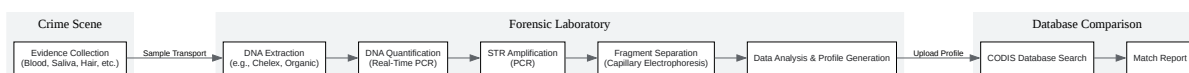
Mitochondrial DNA Sequencing

For challenging samples, mtDNA sequencing can provide valuable information. The hypervariable regions HV1 and HV2 are typically targeted.[\[17\]](#)[\[18\]](#)[\[36\]](#)[\[37\]](#)

- PCR Amplification: The HV1 and HV2 regions are amplified from the extracted DNA using specific primers.

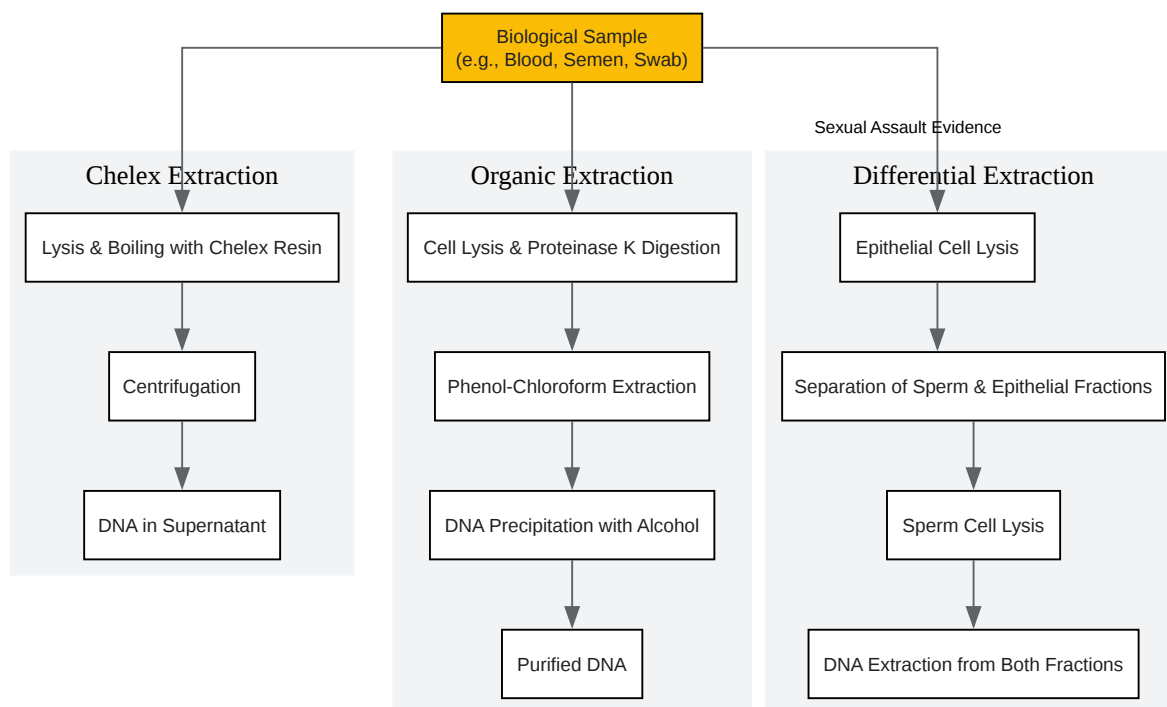
- **PCR Product Purification:** The amplified DNA is purified to remove excess primers and dNTPs.
- **Cycle Sequencing:** A sequencing reaction is performed using the purified PCR product, a sequencing primer, DNA polymerase, and fluorescently labeled dideoxynucleotides (ddNTPs).[38]
- **Sequencing Product Cleanup:** The sequencing products are purified to remove unincorporated ddNTPs.
- **Capillary Electrophoresis:** The sequencing products are separated by size on a genetic analyzer.
- **Sequence Analysis:** The software generates a DNA sequence that is then compared to a reference sequence (the revised Cambridge Reference Sequence, rCRS) to identify variations.[18]

Diagrams of Experimental Workflows and Logical Relationships



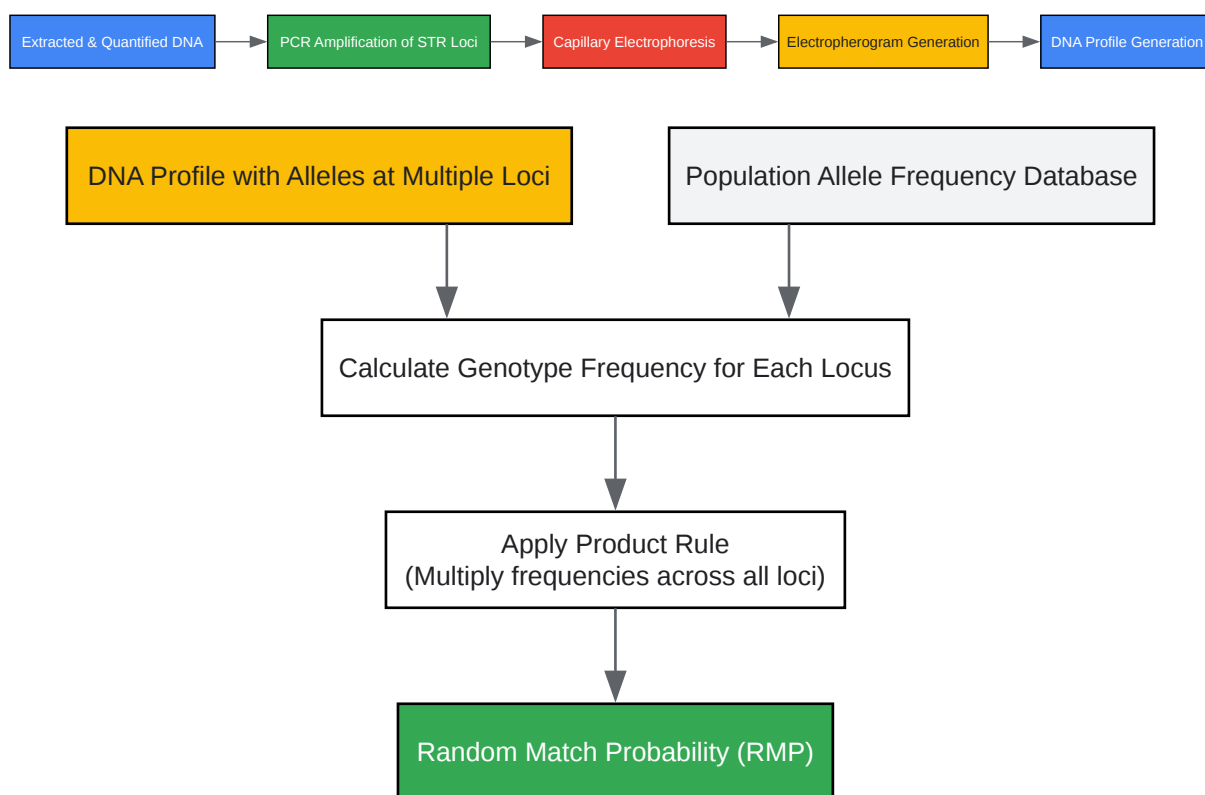
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Caption: Overall workflow of forensic DNA analysis.



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Caption: Comparison of DNA extraction methods.



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